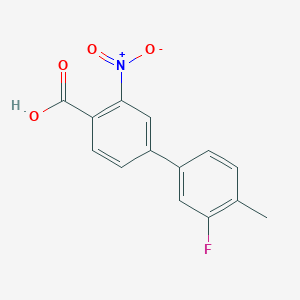
4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methyl group on the phenyl ring and a nitro group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-fluoro-4-methylphenylboronic acid with 2-nitrobenzoic acid under the catalysis of palladium. The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-(3-Fluoro-4-methylphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(3-Fluoro-4-carboxyphenyl)-2-nitrobenzoic acid.
Scientific Research Applications
4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenylboronic acid
- 3-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenyl isocyanate
Uniqueness
4-(3-Fluoro-4-methylphenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a fluoro-methyl substituted phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the nitro group can participate in redox reactions, while the fluoro and methyl groups can influence the compound’s physicochemical properties and interactions with biological targets .
Properties
CAS No. |
1261949-31-8 |
|---|---|
Molecular Formula |
C14H10FNO4 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H10FNO4/c1-8-2-3-9(6-12(8)15)10-4-5-11(14(17)18)13(7-10)16(19)20/h2-7H,1H3,(H,17,18) |
InChI Key |
NEAOZWXYCBLSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















